molecular formula C21H24N4O5 B2834511 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866137-65-7

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2834511
CAS RN: 866137-65-7
M. Wt: 412.446
InChI Key: QEXFPEMHAAJAIU-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS number 866137-65-7 . It has a molecular formula of C21H24N4O5 and a molecular weight of 412.44 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzoxazinone group, which is a type of organic compound that contains a benzene-fused oxazine ring .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 639.8±55.0 °C and a predicted density of 1.280±0.06 g/cm3 . Its pKa is predicted to be 11.19±0.40 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has involved the synthesis of novel derivatives, including those with structures related to the given chemical compound, to explore their antimicrobial activities. For example, novel triazole derivatives have been synthesized, showing good to moderate antimicrobial activities against various microorganisms. These compounds are synthesized through reactions involving various primary amines and ester ethoxycarbonylhydrazones, indicating a broad application in developing potential antimicrobial agents (Bektaş et al., 2007).

Pharmacological Effects

Studies have also focused on the pharmacological effects of these compounds, especially their potential in treating cardiovascular diseases and their activity as dopamine uptake inhibitors. Optically active derivatives have been synthesized to study their effects on spontaneously hypertensive rats and their inhibition of specific receptors, showing significant pharmacological activities that could inform the development of new therapeutic agents (Ashimori et al., 1991).

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-19-21(26)22-18-7-4-16(25(27)28)14-20(18)30-19/h2-7,14,19H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFPEMHAAJAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

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